Synthetic Yield: 73% Isolated Yield for 1-(Bromomethyl)-2-fluoro-4-iodobenzene from Radical Bromination
In a radical bromination using N-bromosuccinimide (NBS) and AIBN in refluxing acetone, 1-(bromomethyl)-2-fluoro-4-iodobenzene was isolated in 73% yield after chromatographic purification . This represents a reproducible, scalable protocol derived from a patent procedure, providing a benchmark for synthetic accessibility . For comparison, the analogous non-fluorinated compound 1-(bromomethyl)-4-iodobenzene typically requires different conditions and often yields a more complex mixture of products due to the lack of fluorine's directing and stabilizing effects .
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 73% (49 g isolated from 50 g starting material) |
| Comparator Or Baseline | 1-(Bromomethyl)-4-iodobenzene: yields vary widely (40-80%) depending on conditions, often with significant byproduct formation |
| Quantified Difference | Target compound provides a well-defined, high-yielding protocol; comparator yields are less consistent |
| Conditions | Radical bromination: NBS (1.1 equiv), AIBN (cat.), acetone, reflux, 5 h |
Why This Matters
A documented, high-yielding synthesis reduces procurement risk and ensures reliable access to the material for research programs.
